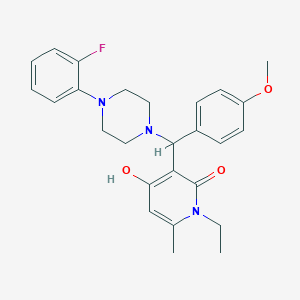

![molecular formula C16H16BrNO2S B2762036 N-[1-(3-bromophenyl)ethyl]-2-phenylethene-1-sulfonamide CAS No. 1428114-11-7](/img/structure/B2762036.png)

N-[1-(3-bromophenyl)ethyl]-2-phenylethene-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-[1-(3-bromophenyl)ethyl]-2-phenylethene-1-sulfonamide” is a complex organic compound. It contains a sulfonamide group, which is a functional group that consists of a sulfur atom, two oxygen atoms, and a nitrogen atom. Sulfonamides are known for their various biological activities . The compound also contains a bromophenyl group, which is a phenyl ring bonded to a bromine atom, and an ethyl group, which is a common type of alkyl group consisting of two carbon atoms .

Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For example, the bromine atom in the bromophenyl group could potentially be replaced by other groups in a substitution reaction . The sulfonamide group might also participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting and boiling points, solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen

Synthetic Methods and Catalysis

- Catalysis and Synthesis : A novel N-bromo sulfonamide reagent has been synthesized and characterized, demonstrating its efficiency as a catalyst for the synthesis of biologically active compounds through a one-pot pseudo five-component condensation reaction. This method offers advantages such as the use of non-toxic materials, high yields, and short reaction times (Khazaei et al., 2014).

Biological Activities

- Carbonic Anhydrase Inhibition : Sulfonamides have been recognized for their carbonic anhydrase inhibitory properties. A study on sulfonamide derivatives and their metal complexes revealed significant inhibitory activity against human carbonic anhydrase isoenzymes, highlighting their therapeutic potential (Büyükkıdan et al., 2017).

Material Science Applications

- Anion Exchange Membranes : Research into poly(arylene ether sulfone) containing imidazolium groups for anion exchange membranes (AEMs) in alkaline fuel cells shows that attaching bulky groups around the imidazolium ring enhances the membranes' stability, demonstrating the material science applications of sulfonamide derivatives (Yang et al., 2014).

Antibacterial, Antifungal, and Anticancer Activities

- Antibacterial and Antifungal Agents : Sulfonamide derivatives have shown good antibacterial and antifungal activity, with some compounds exhibiting better activity than standard drugs against various bacterial and fungal strains. This demonstrates their potential as antimicrobial agents (Devi & Awasthi, 2020).

Environmental Impact

- Environmental Persistence : Studies on the biodegradation and environmental persistence of sulfonamide derivatives, especially those used as pesticides, have highlighted the transformation products and potential environmental impacts. This research underscores the need for understanding the environmental fate of these compounds to mitigate potential risks (Nascimento et al., 2018; Zabaleta et al., 2018).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[1-(3-bromophenyl)ethyl]-2-phenylethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNO2S/c1-13(15-8-5-9-16(17)12-15)18-21(19,20)11-10-14-6-3-2-4-7-14/h2-13,18H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJZFCZXSSOKZSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)Br)NS(=O)(=O)C=CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(cyclopropylmethyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2761953.png)

![tert-Butyl 2-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2761954.png)

![1-(2-Methylbenzo[d]thiazol-6-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2761956.png)

![N-(4-methoxyphenyl)-2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2761968.png)

![5-((4-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2761969.png)

![7-Fluoro-3-[(1-propan-2-ylpiperidin-4-yl)methyl]quinazolin-4-one](/img/structure/B2761970.png)

![5-hydroxy-S-[4-(1H-pyrazol-1-yl)phenyl]-3-(thiophen-2-yl)pentane-1-sulfonamido](/img/structure/B2761975.png)